Sucrose Stearate

Description

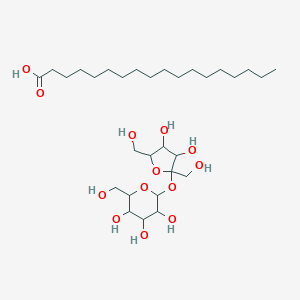

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAIRGOTKJCYEY-XXDXYRHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-31-3, 25168-73-4 | |

| Record name | Sucrose, stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucrose stearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Process Engineering for Sucrose Stearic Acid Ester

Chemical Synthesis Pathways

The predominant routes for synthesizing sucrose (B13894) stearic acid esters involve chemical pathways, particularly transesterification reactions. These methods have been refined over decades to overcome challenges such as the mutual insolubility of the lipophilic fatty acid esters and the hydrophilic sucrose molecule.

Transesterification Reactions

Transesterification is the most common industrial method for producing sucrose esters. This process typically involves the reaction of sucrose with a fatty acid alkyl ester, such as methyl stearate (B1226849), or a glyceride in the presence of a catalyst. The reaction equilibrium is often driven forward by the removal of the alcohol by-product, such as methanol (B129727). wikipedia.orggoogle.com

To address the immiscibility of reactants, early and still common production methods employ solvents capable of dissolving both sucrose and the fatty acid ester, thereby creating a homogeneous reaction environment. aiche.org

The use of high-boiling aprotic dipolar solvents is a well-established method for the synthesis of sucrose esters. Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used because of their ability to dissolve sucrose. wikipedia.orggoogle.comysu.am The reaction is a transesterification between sucrose and a fatty acid methyl ester, typically in the presence of a basic catalyst. wikipedia.orggoogle.com

DMSO, in particular, is often chosen for its heat stability, safety profile, and effectiveness in dissolving sucrose. google.com The process generally occurs at elevated temperatures, around 90°C, and under vacuum to remove the methanol byproduct, which shifts the equilibrium toward the formation of the sucrose ester. wikipedia.orggoogle.comgoogle.com The amount of solvent used is typically between 20% and 150% by weight, based on the total amount of sucrose and the fatty acid alkyl ester. google.com While effective, a significant drawback of these solvent-based systems is the necessity for extensive purification steps to remove residual toxic solvents from the final product, which is critical for applications in food and cosmetics. acs.orgekb.eg

Table 1: Comparison of High-Boiling Aprotic Dipolar Solvents

| Solvent | Boiling Point | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Dimethylformamide (DMF) | 153°C | Effective sucrose solvent | Toxic; difficult to completely remove from product wikipedia.orgekb.eg |

An alternative solvent-based approach involves creating a microemulsion to facilitate the reaction. This process uses a solvent, such as propylene (B89431) glycol, in which sucrose is dissolved. wikipedia.orgscilit.com A basic catalyst and a soap (a fatty acid salt like sodium stearate) are added along with the fatty acid methyl ester. wikipedia.orggoogle.com This combination forms a transparent, stable microemulsion where the reactants can interact effectively. scilit.comgoogle.com

The reaction is typically carried out at temperatures between 130-135°C. wikipedia.org A key advantage of this method is the high yield, which can reach 96%, with a product mixture rich in monosubstituted esters (around 85%). wikipedia.org After the reaction, the solvent (propylene glycol) is removed by vacuum distillation. wikipedia.org This technique circumvents the issue of reactant immiscibility by creating a large interfacial area within the microemulsion, thus promoting the transesterification process.

In solvent-based transesterification, basic catalysts are essential. Alkali carbonates, particularly potassium carbonate (K2CO3), are widely used. wikipedia.orggoogle.com The catalyst functions by activating the hydroxyl groups of sucrose, making them more nucleophilic and ready to attack the carbonyl group of the fatty acid ester.

In response to the environmental and safety concerns associated with organic solvents, solvent-free synthesis methods have been developed. aiche.orgacs.org These "melt" processes operate at high temperatures (110-190°C) where the reactants form a molten mixture. wikipedia.orggoogle.com A significant challenge in these systems is the poor reactivity of solid sucrose with the liquid fatty acid ester. assemblingsugars.fr

One key mechanistic approach to overcome this is to create a homogeneous molten paste. This can be achieved by adding a divalent metal fatty acid alkanoate, such as magnesium stearate or zinc stearate, to the mixture of sucrose, fatty acid ester, and a basic catalyst like potassium hydroxide (B78521) or potassium carbonate. assemblingsugars.fr This mixture forms a homogeneous melt at around 125°C, allowing the reaction to proceed as if in a solvent, leading to faster kinetics and a higher yield of the desired sucrose monoesters. assemblingsugars.fr In the absence of such an agent, the reaction is heterogeneous, much slower, and tends to produce more highly substituted polyesters. assemblingsugars.fr

The reaction mechanism in solvent-free systems is theorized to involve the formation of a deep eutectic mixture or the function of divalent metal alkanoates as ionic liquid crystalline solvents. assemblingsugars.fr The process is typically carried out under vacuum to remove the methanol by-product. assemblingsugars.fr While this method avoids the use of external solvents, it can require high temperatures that risk the thermal degradation of sucrose. wikipedia.org Another approach is to use emulsifiers as compatibility agents to improve the interaction between the solid sucrose and the liquid fatty acid methyl ester phase.

Table 2: Comparison of Solvent vs. Solvent-Free Synthesis of Sucrose Stearate

| Feature | Solvent-Based System (e.g., DMSO) | Solvent-Free "Melt" System |

|---|---|---|

| Reaction Medium | Homogeneous solution aiche.org | Heterogeneous solid-liquid or homogeneous melt google.comassemblingsugars.fr |

| Temperature | Lower (e.g., 90°C) google.com | Higher (e.g., 110-190°C) wikipedia.orggoogle.com |

| Key Challenge | Solvent toxicity and removal acs.orgekb.eg | Reactant immiscibility; sucrose degradation at high temperatures wikipedia.orgassemblingsugars.fr |

| Typical Products | Mixture of mono- and poly-esters (e.g., ~5:1 ratio) wikipedia.org | Can be tuned for high monoester content with additives assemblingsugars.fr |

| Additives | Basic catalyst (e.g., K2CO3) google.com | Basic catalyst; compatibility agents (e.g., magnesium stearate, emulsifiers) assemblingsugars.fr |

| Environmental Impact | Higher due to solvent use and disposal | Lower, considered more environmentally friendly acs.org |

Solvent-Based Systems

Direct Esterification Techniques

Direct esterification of sucrose with stearic acid is a prominent chemical synthesis route. This method typically requires high temperatures to overcome the low reactivity of solid sucrose and the immiscibility of the reactants. The process can be carried out using high-boiling aprotic dipolar solvents to create a homogeneous reaction mixture. ysu.am

In solvent-based systems, N-methylpyrrolidone and dimethyl sulfoxide (DMSO) are effective in dissolving both sucrose and stearic acid. ysu.am Research has demonstrated that at a temperature of 170°C with a sucrose to stearic acid molar ratio of 1:6, an acid conversion of 98% and a total sucrose ester yield of 94% can be achieved within 18 hours. ysu.amresearchgate.net The reaction temperature significantly influences the rate of product accumulation, with higher temperatures leading to faster reaction times. researchgate.net However, a key challenge with these solvents is their high boiling point, which can complicate their removal from the final product without causing thermal degradation of the sucrose esters.

To address the environmental and purification concerns associated with organic solvents, solvent-free direct esterification methods have been developed. assemblingsugars.fr One approach involves creating a homogeneous molten paste by co-melting solid sucrose with a divalent metal fatty acid alkanoate, such as magnesium stearate, in the presence of a base like potassium hydroxide. assemblingsugars.fr This mixture, when heated to 125-135°C, facilitates a rapid reaction that primarily yields sucrose monoesters. assemblingsugars.fr Without the metallic soap, the reaction is much slower and tends to produce more highly substituted polyesters. assemblingsugars.fr Another solvent-free technique involves reacting molten sucrose with a fatty acid ester at high temperatures (170-190°C). google.com To avoid the degradation of sucrose at these temperatures, an alternative is to first dissolve sucrose and a fatty acid soap in water, then add the fatty acid ester and a basic catalyst. The water is subsequently removed under reduced pressure to form a molten mixture where the transesterification occurs at a lower temperature range of 110-175°C.

Table 1: Comparison of Direct Esterification Techniques for this compound Synthesis

| Parameter | Solvent-Based Esterification | Solvent-Free Esterification (with metallic soap) |

|---|---|---|

| Solvent | N-methylpyrrolidone or DMSO ysu.am | None assemblingsugars.fr |

| Temperature | 150-170°C ysu.am | 125-135°C assemblingsugars.fr |

| Reaction Time | ~18 hours for high conversion ysu.amresearchgate.net | ~4 hours assemblingsugars.fr |

| Key Reagents | Sucrose, Stearic Acid ysu.am | Sucrose, Fatty Acid Methyl Ester, KOH, Magnesium Stearate assemblingsugars.fr |

| Reported Yield/Conversion | 94% total ester yield; 98% acid conversion ysu.amresearchgate.net | Primarily yields sucrose monoesters assemblingsugars.fr |

Acyl Chloride-Based Esterification Routes

The synthesis of sucrose stearic acid ester can also be achieved through the use of stearoyl chloride, an acyl chloride derivative of stearic acid. This method is a form of acylation that can be effective but is generally less favored for producing food-grade additives due to the potential for residual chlorides in the final product. researchgate.netresearchgate.net The reaction with acyl chlorides is often performed in the presence of a base like pyridine, which acts as a solvent and an acid scavenger. google.com

This route is known to be less economical and can result in a complex mixture of mono-, di-, and higher-order esters. google.com The reactivity of sucrose's eight hydroxyl groups presents a challenge in controlling the degree of substitution, making it difficult to selectively synthesize mono- or di-esters. google.com While this method can be used to produce sucrose octa-esters, these highly substituted products are not effective as surfactants. google.com The process typically involves reacting sucrose with the acyl chloride under controlled temperature conditions to manage the exothermic nature of the reaction.

Enzymatic Synthesis Approaches

Enzymatic synthesis of sucrose stearic acid ester offers a green and highly selective alternative to chemical methods. These processes operate under milder conditions, reducing energy consumption and the formation of undesirable by-products. e3s-conferences.org

Biocatalyst Selection and Optimization for Sucrose Esterification (e.g., Candida antarctica Lipase)

Lipases are the most commonly used enzymes for the synthesis of sucrose esters due to their ability to catalyze esterification and transesterification reactions in non-aqueous media. mdpi.com Among various lipases, the immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is frequently selected for its broad substrate specificity and high activity in organic solvents. aau.dkresearchgate.net Other lipases, such as those from Thermomyces lanuginosus, have also been shown to be effective, particularly for the synthesis of sucrose 6-monoesters. The choice of biocatalyst is crucial as it influences not only the reaction rate but also the regioselectivity of the acylation. mdpi.com For instance, while T. lanuginosus lipase is selective for producing 6-O-lauroylsucrose, C. antarctica lipase B is particularly useful for preparing 6,6'-di-acylsucrose.

Reaction Condition Optimization in Enzymatic Systems (Temperature, Time, Substrate Molar Ratios)

Optimizing reaction conditions is critical for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters include temperature, reaction time, and the molar ratio of the substrates.

Temperature: Enzymatic reactions for sucrose ester synthesis are typically conducted at temperatures ranging from 30°C to 70°C. e3s-conferences.org One study found the optimal temperature for Candida rugosa lipase to be 30°C. semanticscholar.org Lipases are generally active in a range of 40°C to 80°C. mdpi.com

Reaction Time: The optimal reaction time can vary significantly depending on the specific enzyme, substrates, and other conditions. Studies have shown that the yield of sucrose ester increases with reaction time up to a certain point, after which it may plateau or decrease due to enzyme denaturation or product inhibition. e3s-conferences.orgsemanticscholar.org For example, an optimal synthesis was achieved at a reaction time of 10 hours using Candida antarctica lipase, resulting in a 90.45% yield. e3s-conferences.org Another study using maize seed lipase showed conversion increasing over 72 hours. uni-pannon.hu

Substrate Molar Ratios: The molar ratio of sucrose to the acyl donor (stearic acid or its ester) is a critical factor. An excess of one substrate can be used to drive the reaction equilibrium towards product formation. For instance, in one study, the ideal condition for synthesis was found to be a sugar to stearic acid ratio of 2.5:1. uni-pannon.hu In another enzymatic system, a sucrose to fatty acid ratio of 1:40 (for coconut oil fatty acids) and 1:64 (for palm oil fatty acids) was found to be optimal. semanticscholar.org

Table 2: Optimization of Enzymatic Synthesis of Sucrose Esters

| Parameter | Enzyme | Optimal Condition | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Temperature | Candida antarctica | 30-33°C | - | e3s-conferences.org |

| Candida rugosa | 30°C | - | semanticscholar.org | |

| Reaction Time | Candida antarctica | 10 hours | 90.45% | e3s-conferences.org |

| Candida rugosa | 12-18 hours | Optimal yield | semanticscholar.org | |

| Substrate Molar Ratio (Sugar:Acid) | Maize Seed Lipase | 2.5:1 | 76% conversion (with glucose) | uni-pannon.hu |

| Candida rugosa | 1:64 (sucrose:palm oil fatty acid) | Optimal yield | semanticscholar.org |

Regioselectivity in Enzymatic Esterification of Sucrose

A significant advantage of enzymatic synthesis is the high degree of regioselectivity that can be achieved, which is challenging in chemical synthesis due to the multiple hydroxyl groups on the sucrose molecule. nih.gov Lipases and proteases often show a preference for acylating the primary hydroxyl groups of sucrose, particularly at the 6- and 1'-positions. nih.govresearchgate.net

For example, subtilisin proteases preferentially acylate the 1'-hydroxyl group. nih.gov The regioselectivity can be influenced by the choice of enzyme, the organic solvent, and the chain length of the acyl donor. nih.gov More hydrophobic solvents and longer fatty acid chains tend to decrease the preference for 1'-acylation and favor 6-acylation. nih.gov Lipases from Candida antarctica B and Thermomyces lanuginosus have been shown to selectively acylate the primary hydroxyl groups of sucrose. aau.dk Specifically, T. lanuginosus lipase is highly selective for the 6-position, while C. antarctica B can produce both 6-O- and 6'-O-stearoyl sucrose. aau.dk This selectivity allows for the targeted synthesis of specific sucrose ester isomers with desired properties.

Production of High-Purity Sucrose Monoesters via Enzymatic Routes

Enzymatic routes are particularly well-suited for the production of high-purity sucrose monoesters. mdpi.com Chemical methods often produce a complex mixture of mono-, di-, tri-, and higher esters, which requires extensive purification to isolate the desired monoester fraction. nih.gov In contrast, the high selectivity of enzymes can lead to a product mixture that is already enriched in monoesters.

By carefully controlling the reaction conditions, such as using a suitable solvent system (e.g., a mixture of a tertiary alcohol and a polar solvent like DMSO), it is possible to achieve high conversions of sucrose to monoesters with minimal formation of diesters. For example, using Humicola lanuginosa lipase in a 2-methyl-2-butanol/DMSO mixture, a 70% conversion of sucrose to 6-O-lauroylsucrose was achieved in 24 hours, with less than 5% formation of diesters. nih.gov Solvent-free enzymatic systems have also been developed to produce sucrose monostearate with a monoester content of up to 74.6%, which is comparable to high-purity commercial products. mdpi.com The ability to produce high-purity sucrose monoesters is significant, as the degree of esterification is a key determinant of the functional properties of the surfactant.

Challenges and Innovations in Synthesis

The synthesis of sucrose stearic acid esters is not without its difficulties. Key challenges include the mutual insolubility of the reactants, managing the high viscosity of the reaction medium, controlling the water content, and preventing the formation of undesirable by-products and discoloration. Overcoming these hurdles has been the focus of significant research and process innovation.

Overcoming Reactant Miscibility Barriers

A primary obstacle in the synthesis of sucrose stearic acid esters is the inherent immiscibility of the hydrophilic sucrose and the lipophilic stearic acid (or its methyl ester). Sucrose is a highly polar solid, while fatty acids are non-polar, creating a significant reactant incompatibility that can hinder reaction rates. To address this, various strategies have been developed:

Use of Solvents: High-boiling aprotic dipolar solvents like N-methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO) are effective in dissolving both sucrose and stearic acid, creating a homogeneous reaction mixture. ysu.am This approach facilitates better contact between the reactants, leading to improved reaction kinetics. ysu.am

Solvent-Free Synthesis: To develop more environmentally friendly and cost-effective methods, solvent-free synthesis has been explored. assemblingsugars.frekb.eg One innovative approach involves the co-melting of solid sucrose with multivalent cation soaps, such as magnesium stearate. assemblingsugars.fr This mixture forms a homogeneous and melted paste at elevated temperatures (e.g., 125°C), allowing the reaction to proceed as if in a solvent. assemblingsugars.fr This method can lead to faster reactions and a higher yield of sucrose monoesters. assemblingsugars.fr

Use of Emulsifiers as Contacting Agents: Commercial emulsifiers can be used to improve the dispersion of solid sucrose into the liquid fatty acid methyl esters. These agents enhance the contact and solubility of sucrose, thereby increasing the productivity of the transesterification reaction.

Aqueous Systems: A process involving the initial dissolution of sucrose in water in the presence of a fatty acid soap has been developed. google.comgoogle.com Subsequently, the fatty acid ester and catalyst are added, and the mixture is dehydrated under reduced pressure to form a homogeneous melt for the transesterification reaction. google.comgoogle.com

Management of Reaction Media Viscosity

As the esterification or transesterification reaction progresses, the viscosity of the reaction mixture tends to increase significantly. google.com This increased viscosity can pose several challenges:

Impeded Stirring and Heat Transfer: High viscosity can hinder proper agitation, leading to non-homogeneous heat transfer throughout the reactor. This can result in localized overheating, potentially causing sucrose degradation and charring. google.com

Process Control: The increase in viscosity can serve as an indirect indicator of either sucroester formation or sugar caramelization, making it a parameter for process monitoring. However, reactions are often terminated when the viscosity becomes too high for effective stirring. google.com

Innovations to manage viscosity often involve optimizing reaction conditions such as temperature and reactant ratios, as well as the use of solvents or emulsifiers that can help to maintain a workable viscosity for a longer duration.

Control of Water Content for Enhanced Reaction Efficiency

Water content is a critical parameter in the synthesis of sucrose stearic acid esters, and its control is essential for maximizing reaction efficiency.

Removal of Water in Direct Esterification: In the direct esterification of sucrose with stearic acid, water is a byproduct. Its removal from the reaction zone is crucial to drive the equilibrium towards the formation of esters and accelerate the reaction rate. ysu.am This is often achieved by conducting the reaction under vacuum or by using a Dean-Stark apparatus to continuously remove the water formed. ysu.am

Anhydrous Conditions in Transesterification: In transesterification reactions, which are typically base-catalyzed, the presence of water can lead to the hydrolysis of the fatty acid ester, a competing and undesirable reaction. google.com Therefore, maintaining substantially anhydrous conditions is important for achieving high yields of the desired sucrose ester. oup.com

Initial Water for Homogenization: Paradoxically, some processes utilize water initially to dissolve sucrose and create a homogeneous solution with a fatty acid soap before dehydration and subsequent reaction. google.comgoogle.com The key is the effective removal of this water before the transesterification step commences. google.com

Strategies for Minimizing By-Product Formation and Discoloration

The formation of by-products and the discoloration of the final product are significant concerns in the synthesis of sucrose stearic acid esters, particularly at the high temperatures often required for the reaction.

Sucrose Decomposition: Sucrose begins to decompose at temperatures above its melting point (around 186°C), leading to charring and the formation of colored impurities. ysu.am To mitigate this, reactions are typically carried out at temperatures below this point, often in the range of 110°C to 170°C. ysu.amgoogle.com

Maillard Reaction: High reaction temperatures can also induce the Maillard reaction, which contributes to the darkening of the product and can negatively impact its functional properties. e3s-conferences.org

Saponification: In base-catalyzed transesterification, the formation of soap as a side product due to the saponification of the fatty acid ester is a common issue that needs to be minimized. e3s-conferences.org

Enzymatic Synthesis: The use of enzymatic processes offers a milder alternative to chemical synthesis. e3s-conferences.org Lipase-catalyzed esterification can be carried out at lower temperatures (30°C-70°C), which helps to avoid the thermal degradation of sucrose and the formation of colored by-products. e3s-conferences.org Enzymatic synthesis also exhibits high selectivity, leading to the formation of the main product with minimal metabolic waste. e3s-conferences.org

Use of Specific Catalysts: The choice of catalyst can influence the formation of by-products. For instance, potassium carbonate is a commonly used basic catalyst in transesterification. google.com

Reaction Kinetics and Yield Optimization Studies

Optimizing the reaction kinetics and maximizing the yield of sucrose stearic acid esters are central goals in the process engineering of their synthesis. This involves a systematic study of various reaction parameters.

Effect of Temperature: Temperature has a significant impact on the reaction rate. Studies have shown that increasing the temperature generally accelerates the esterification reaction. For example, in the direct esterification of sucrose with stearic acid, the reaction is practically completed in 18 hours at 170°C, with an acid conversion of 98% and a total sucrose ester yield of 94%. ysu.am However, temperatures above 170°C can lead to the decomposition of sucrose and darkening of the product. ysu.am

Molar Ratio of Reactants: The molar ratio of sucrose to the fatty acid or its ester is a key determinant of the degree of substitution in the final product. An excess of the fatty acid reactant generally leads to the formation of higher substituted esters (diesters, triesters, etc.). ysu.am Conversely, to obtain a higher yield of monoesters, which are often the most desired product for their emulsifying properties, an excess of sucrose can be employed. assemblingsugars.fr

Catalyst Type and Concentration: The choice and concentration of the catalyst are crucial for optimizing the reaction. In base-catalyzed transesterification, catalysts such as potassium carbonate and potassium hydroxide are commonly used. assemblingsugars.frgoogle.com The catalyst concentration needs to be carefully controlled to ensure a high reaction rate while minimizing side reactions like saponification.

Reaction Time: The duration of the reaction is another important parameter. The progress of the reaction can be monitored over time to determine the optimal reaction time for achieving the desired conversion and product distribution. ysu.am Prolonged reaction times, especially at high temperatures, can lead to product degradation. ysu.am

Table 1: Effect of Temperature on this compound Synthesis

| Temperature (°C) | Reaction Time (h) | Stearic Acid Conversion (%) | Total Sucrose Ester Yield (%) |

|---|---|---|---|

| 130 | >18 | <60 | <60 |

| 150 | >18 | ~80 | ~75 |

| 170 | 18 | 98 | 94 |

Data derived from studies on the direct esterification of sucrose with stearic acid. ysu.am

Table 2: Influence of Reactant Molar Ratio on Product Distribution

| Sucrose:Stearic Acid Molar Ratio | Predominant Product |

|---|---|

| Excess Sucrose | Sucrose Monoesters |

| Excess Stearic Acid | Sucrose Polyesters |

General trend observed in sucrose ester synthesis. ysu.amassemblingsugars.fr

Advanced Analytical Techniques for Sucrose Stearic Acid Ester Characterization

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of sucrose (B13894) stearic acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of sucrose esters. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the exact positions of esterification on the sucrose molecule. frontiersin.orgnih.gov

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. In the analysis of sucrose stearic acid esters, ¹H NMR spectra can confirm the presence of both the sucrose and stearic acid moieties. ysu.am

2D NMR Techniques: For a more definitive structural assignment, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. frontiersin.org These techniques help to establish the connectivity between different atoms within the molecule. For instance, HMBC experiments can show correlations between the protons on the sucrose unit and the carbonyl carbon of the stearic acid, thereby identifying the specific hydroxyl group that has been esterified. frontiersin.org

A study on the enzymatic synthesis of sugar esters used a combination of 1D ¹H NMR, 2D ¹H-¹H COSY, ¹H-¹³C HSQC, and HMBC to confirm the acylation of glucose. frontiersin.org Cross-peaks in the ¹H-¹³C HMBC spectrum between the glucose C6 protons and the lipid carbonyl carbon indicated that the acylation occurred at the C6 position of the glucose molecule. frontiersin.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in sucrose stearic acid esters. The presence of an ester linkage is a key characteristic of these compounds.

The FTIR spectrum of a sucrose ester will show characteristic absorption bands that confirm its formation. A significant peak appearing in the region of 1720-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. e3s-conferences.orgui.ac.id This peak is absent in the spectrum of pure sucrose. The presence of broad O-H stretching bands indicates the remaining free hydroxyl groups on the sucrose molecule.

In one study, the formation of sucrose esters was confirmed by the appearance of a strong C=O absorption band at 1708 cm⁻¹. e3s-conferences.org Another study identified a new peak at a wavenumber of 1739.79 cm⁻¹, corresponding to the C=O ester bond, which was absent in the spectra of the starting materials, sucrose and fatty acids. ui.ac.id The presence of C-O stretching vibrations, also characteristic of the ester group, further confirms the successful esterification. e3s-conferences.org

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the complex mixtures of sucrose stearic acid esters and quantifying the different components.

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry (MS)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids and other complex mixtures. nih.gov It offers advantages over traditional liquid chromatography, such as faster analysis times and higher resolution. nih.gov When coupled with Mass Spectrometry (MS), SFC provides a highly sensitive and selective method for the characterization of sucrose esters. nih.govnih.gov

In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the mobile phase. nih.gov The polarity of the mobile phase can be adjusted by adding a polar organic solvent, known as a modifier, which allows for the separation of compounds with a wide range of polarities. nih.govresearchgate.net

A study demonstrated the use of SFC coupled with triple quadrupole mass spectrometry (QqQ MS) for the high-throughput analysis of sucrose fatty acid esters. nih.govnih.gov The method allowed for the separation of mono-, di-, and triesters within a 15-minute analysis time. nih.gov The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer provided high sensitivity and selectivity for the detection of different ester species. nih.gov

Table 1: SFC-MS Analysis of Commercial Sucrose Esters

| Sample | Detected Compound | Method |

|---|---|---|

| P-170 (mainly palmitic acid) | SE (C16:0) | Single Ion Resolution (SIR) |

| S-170 (mainly stearic acid) | SE (C18:0), SE (C18:0/C18:0) | Single Ion Resolution (SIR) |

| P-170 | SE (C18:0), SE (C18:0/C18:0) | Multiple Reaction Monitoring (MRM) |

| S-170 | SE (C16:0) | Multiple Reaction Monitoring (MRM) |

Data sourced from a study on high-throughput analysis of sucrose fatty acid esters. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compositional Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sucrose esters. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.govresearchgate.net

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. For sucrose esters, gradient elution is often employed, where the composition of the mobile phase is changed during the analysis to effectively separate mono-, di-, and higher esters. researchgate.netresearchgate.net

Various detectors can be used with HPLC for the analysis of sucrose esters, including:

Evaporative Light Scattering Detector (ELSD): This detector is well-suited for gradient elution as it is insensitive to the mobile phase. researchgate.netresearchgate.net

Refractive Index Detector (RID): This detector is also used, but it is more sensitive to changes in the mobile phase composition. nih.gov

Charged Aerosol Detector (CAD): This is another type of detector used for the analysis of sucrose esters. nih.gov

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides structural information in addition to separation. researchgate.net

One HPLC method described the baseline separation of sucrose monoester isomers into three main peaks and could also separate monoesters with different fatty acid chain lengths (C14, C16, C18). researchgate.net

Gas Chromatography (GC) for Fatty Acid Composition and Derivatized Ester Analysis

Gas Chromatography (GC) is a valuable technique for determining the fatty acid composition of sucrose stearic acid esters. jst.go.jp To analyze the fatty acids, the ester bonds are first cleaved through hydrolysis, and the resulting fatty acids are then converted to their more volatile methyl esters (FAMEs) for GC analysis. jst.go.jp

GC can also be used to analyze the sucrose esters themselves, but this typically requires derivatization to increase their volatility. nih.gov Silylation is a common derivatization technique where the hydroxyl groups of the sucrose moiety are converted to trimethylsilyl (B98337) (TMS) ethers. fao.org

A study on the determination of sucrose esters in food additives used GC with a wide-bore column after acetylation of the monoester fraction. researchgate.net Another method for estimating sucrose esters in food involved hydrolysis of the esters to liberate sucrose, followed by acidic hydrolysis to glucose and fructose (B13574), silylation, and then GC-MS analysis. nih.gov

Table 2: GC Conditions for Analysis of Residual Solvents in Sucrose Fatty Acid Esters

| Parameter | Condition |

|---|---|

| Column | DB-1 (60 m × 530 µm, 1 µm) |

| Headspace Equilibration | 80 ℃ for 40 min |

| Analysis | Headspace Gas Chromatography (HSGC) |

This method was established for the determination of residual solvents like methanol (B129727), isopropanol, and others. sciopen.com

Gel Permeation Chromatography (GPC) for Oligomer Content Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for separating molecules based on their size in solution. eag.com In the analysis of sucrose stearic acid esters, GPC is instrumental in determining the distribution of oligomers, which includes mono-, di-, tri-, and higher polyesters.

The principle of GPC involves passing a solution of the sample through a column packed with a porous gel. eag.com Larger molecules, such as higher-order polyesters, are excluded from the pores and thus elute from the column more quickly. eag.com Conversely, smaller molecules, like monoesters and unreacted sucrose, can penetrate the pores to varying degrees, resulting in a longer retention time. eag.com By comparing the retention times of the sample components to those of known molecular weight standards, a molecular weight distribution profile can be constructed. eag.commdpi.com

A typical GPC system for analyzing sucrose stearic acid esters would consist of a solvent delivery system, an injector, a series of GPC columns (often with different pore sizes to cover a wide molecular weight range), and a detector, most commonly a refractive index (RI) detector. mdpi.comgoogle.com The choice of solvent is critical and is typically one in which the sucrose esters are fully soluble, such as tetrahydrofuran (B95107). google.comfao.org

A method for analyzing the distribution of various esters in sucrose fatty acid esters using GPC has been developed. google.comgoogle.com This involves dissolving the sample in tetrahydrofuran and analyzing it with a GPC system equipped with a refractive index detector. google.com By comparing the retention times and peak areas to a reference substance, the relative amounts of mono-, di-, and higher esters can be calculated using the area normalization method. google.comgoogle.com

Table 1: Illustrative GPC Retention Times for Sucrose Stearic Acid Ester Components

| Component | Typical Retention Time (minutes) |

| Polyesters | Shorter |

| Triesters | |

| Diesters | |

| Monoesters | |

| Unreacted Sucrose | Longer |

| Note: This table provides a generalized representation. Actual retention times will vary based on specific GPC system parameters (e.g., column type, solvent, flow rate). |

Thin-Layer Chromatography (TLC) for Ester Separation

Thin-Layer Chromatography (TLC) is a versatile and widely used separation technique that can effectively separate different ester species in a sucrose stearic acid ester mixture. uad.ac.idfx361.com This method is particularly useful for qualitative analysis and for monitoring the progress of synthesis reactions. uni-pannon.hu

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. uad.ac.idresearchgate.net The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. uad.ac.id

For sucrose stearic acid esters, a common mobile phase system is a mixture of toluene, ethyl acetate, methanol, and water. fx361.comresearchgate.net Less polar components, such as higher esters (diesters, triesters), will have a greater affinity for the mobile phase and will travel further up the plate, resulting in higher retardation factor (Rf) values. uni-pannon.hu More polar components, like monoesters and unreacted sucrose, will interact more strongly with the polar silica gel and will have lower Rf values. uni-pannon.huresearchgate.net

After development, the separated spots are visualized. Since sucrose esters are not colored, a visualization reagent is required. A common reagent is a urea-phosphoric acid-n-butanol solution, which produces blue spots upon heating. researchgate.net The Rf value of the monoester is typically around 0.16, while higher esters have Rf values ranging from 0.38 to 0.93. researchgate.net TLC can also be used for semi-quantitative analysis by comparing the size and intensity of the spots to those of standards. researchgate.net

Table 2: Example TLC Rf Values for Sucrose Stearic Acid Esters

| Component | Example Rf Value |

| Diesters and Higher Esters | 0.84 - 0.90 |

| Monoesters | 0.50 - 0.59 |

| Source: uni-pannon.hu |

Ultraperformance Convergence Chromatography-Mass Spectrometry (UPC²-MS)

Ultraperformance Convergence Chromatography (UPC²) is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, often with a co-solvent. waters.com This technique bridges the gap between normal-phase and reversed-phase chromatography, offering unique selectivity. waters.com When coupled with mass spectrometry (MS), UPC²-MS becomes a highly powerful tool for the detailed characterization of complex mixtures like sucrose stearic acid esters. lcms.czunime.it

The use of supercritical or near-critical CO2 as the mobile phase allows for rapid and efficient separations. nih.gov The selectivity of the separation can be fine-tuned by adjusting parameters such as pressure, temperature, and the composition of the co-solvent. waters.com This level of control is particularly advantageous for resolving the various ester forms and isomers present in sucrose stearic acid ester products. waters.com

Mass spectrometry provides sensitive and specific detection, allowing for the identification and quantification of individual components based on their mass-to-charge ratio (m/z). lcms.cz Different atmospheric pressure ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed to generate ions from the separated sucrose esters before they enter the mass analyzer. lcms.czunime.it The choice of ionization source can influence the sensitivity and the type of information obtained. lcms.cz

UPC²-MS has been successfully applied to the analysis of various lipids and can provide detailed profiles of sucrose stearic acid esters, including the separation of mono-, di-, and triesters, as well as the identification of the specific fatty acid moieties attached to the sucrose molecule. waters.comnih.gov

Quantitative Analysis of Ester Distribution

A critical aspect of characterizing sucrose stearic acid esters is the quantitative determination of the distribution of mono-, di-, and polyester (B1180765) species, as well as the assessment of the incorporated fatty acid moieties. This information is vital for understanding the physical and functional properties of the product.

Determination of Mono-, Di-, and Polyester Content

The relative proportions of mono-, di-, and polyesters significantly influence the hydrophilic-lipophilic balance (HLB) and, consequently, the emulsifying properties of sucrose stearic acid esters. Several analytical techniques can be employed for their quantification.

Gas chromatography (GC) with flame ionization detection (FID) is a widely used method for the quantitative analysis of sucrose esters. researchgate.net Since sucrose esters are not sufficiently volatile for direct GC analysis, they must first be derivatized, typically by silylation. nih.gov This process replaces the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the molecules. After derivatization, the different ester species can be separated and quantified. researchgate.net One study reported a GC-FID method with a limit of detection of 2.9 µg/mL for monoesters and 42.8 µg/mL for diesters. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the quantitative analysis of ester distribution. fx361.comui.ac.id Reversed-phase HPLC with an evaporative light scattering detector (ELSD) or a refractive index (RI) detector can effectively separate and quantify the different ester groups. fx361.com One study utilized a C18 column and a gradient elution with a methanol-tetrahydrofuran-water mobile phase for this purpose. ui.ac.id

Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC/MS/MS) offers a high-throughput method for the detailed characterization and quantification of sucrose esters. nih.gov This technique can separate mono- to tetra-esters within a short analysis time of 15 minutes. nih.gov

Table 3: Composition of Commercial Sucrose Stearate (B1226849) Products

| Product | Monoester Content (%) | Diester Content (%) | Triester and Higher Esters (%) |

| Ryoto Sugar Ester S-1170 | 50 | 30 | 20 |

| Crodesta F160 | Primarily monoester | - | - |

| Crodesta F110 | Mixture | Mixture | - |

| Crodesta F10 | - | Primarily diester | - |

| Sources: ui.ac.idugent.be |

Assessment of Fatty Acid Moiety Incorporation

The type of fatty acid esterified to the sucrose molecule also plays a crucial role in the properties of the final product. For sucrose stearic acid esters, it is important to confirm that stearic acid is the primary fatty acid incorporated.

The fatty acid composition is typically determined by first hydrolyzing the ester bonds to release the free fatty acids. This can be achieved by saponification followed by acidification. The liberated fatty acids are then extracted and analyzed, usually by gas chromatography (GC) after conversion to their more volatile methyl esters (FAMEs). researchgate.net

Mass spectrometry techniques, particularly when coupled with chromatography (GC-MS, LC-MS, UPC²-MS), can also provide detailed information about the incorporated fatty acid moieties. nih.govresearchgate.net The mass spectra of the different ester peaks will show characteristic fragment ions that correspond to the sucrose backbone and the specific fatty acid chains, allowing for their unambiguous identification. researchgate.net Recent research has highlighted that sugar esters with medium- to long-chain fatty acids, such as lauric and myristic acid, exhibit notable antibacterial properties, underscoring the importance of fatty acid moiety analysis. nih.gov

Trace Impurity and Residual Solvent Analysis

The manufacturing process of sucrose stearic acid esters may result in the presence of trace impurities and residual solvents in the final product. Regulatory standards often set strict limits for these substances. fao.orgshimadzu.com

Common solvents used in the production of sucrose esters include dimethyl sulfoxide (B87167), isobutanol, ethyl acetate, and methyl ethyl ketone. fao.orgcir-safety.org Residual levels of these solvents must be monitored to ensure product quality and safety. Headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is a standard and effective method for the analysis of residual solvents. shimadzu.comshimadzu.comsciopen.com This technique involves heating the sample in a sealed vial to allow the volatile solvents to partition into the headspace gas, which is then injected into the GC for separation and quantification. shimadzu.comshimadzu.com One study established an HS-GC method for determining five common residual solvents with limits of quantitation ranging from 0.0192 to 0.0245 mg/kg. sciopen.com

Other potential impurities can include unreacted starting materials like free sucrose and free fatty acids, as well as by-products from the reaction. fao.org For instance, if vinyl esters of fatty acids are used in the synthesis, residual vinyl esters and acetaldehyde (B116499) can be present. fao.org These impurities are typically analyzed using chromatographic techniques such as GC and HPLC. fao.orgfao.org The Food Chemicals Codex (FCC) provides specifications for impurities in sucrose fatty acid esters, including limits for residual solvents. shimadzu.comshimadzu.com

Table 4: Common Residual Solvents and Impurities in Sucrose Stearic Acid Ester Production

| Substance | Type | Analytical Method |

| Dimethyl sulfoxide | Residual Solvent | HS-GC-FID |

| Isobutanol | Residual Solvent | HS-GC-FID |

| Ethyl acetate | Residual Solvent | HS-GC-FID |

| Methyl ethyl ketone | Residual Solvent | HS-GC-FID |

| Free Sucrose | Unreacted Starting Material | GC (after derivatization), HPLC |

| Free Stearic Acid | Unreacted Starting Material | GC (after derivatization) |

| Acetaldehyde | By-product (from vinyl ester process) | GC |

| Sources: researchgate.netfao.orgshimadzu.comshimadzu.comsciopen.com |

Structure Activity Relationships and Functional Mechanisms of Sucrose Stearic Acid Ester

Hydrophilic-Lipophilic Balance (HLB) and Its Influence on Performance

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that quantifies the degree to which a surfactant is hydrophilic or lipophilic. This balance is determined by the relative size and strength of the hydrophilic (sucrose) and lipophilic (stearic acid) portions of the molecule. For sucrose (B13894) stearic acid esters, the HLB value is a primary indicator of their functional properties, such as emulsification and surface activity. wikipedia.orgm-chemical.co.jp This value dictates how the molecule will orient itself at an interface between two immiscible phases, such as oil and water, thereby influencing its performance in stabilizing emulsions. wikipedia.orgnih.gov

Correlation Between HLB Value and Degree of Esterification

The degree of esterification—the number of stearic acid molecules attached to a single sucrose molecule—is the most significant factor influencing the HLB value of a sucrose stearic acid ester. mdpi.com A sucrose molecule has eight hydroxyl groups available for esterification. m-chemical.co.jpnih.gov

High Monoester Content (Low Degree of Esterification): When the ester is primarily a monoester (one stearic acid chain per sucrose molecule), the large, polar sucrose head dominates the molecule's character. This results in a higher HLB value, indicating greater hydrophilicity. mdpi.comnih.gov Commercial sucrose esters with a high monoester content (e.g., 70-80%) have high HLB values, typically in the range of 8 to 16. wikipedia.orgrahn-group.com

High Polyester (B1180765) Content (High Degree of Esterification): As the degree of esterification increases (forming di-, tri-, and polyesters), more nonpolar fatty acid chains are added. This increases the lipophilic character of the molecule, consequently lowering its HLB value. arxiv.orgin-cosmetics.com Sucrose esters with a higher proportion of polyesters have low HLB values (e.g., 1 to 7) and are more hydrophobic. rahn-group.comnih.gov

This relationship allows for the production of a wide array of sucrose stearate (B1226849) emulsifiers with tailored HLB values, suitable for various applications. m-chemical.co.jprahn-group.com

Table 1: Correlation between Monoester Content and HLB Value for Sucrose Esters

| Monoester Content (%) | Degree of Esterification | Typical HLB Value | Predominant Character |

| >70% | Low (Mainly Monoesters) | 8 - 16 | Hydrophilic |

| 30% - 50% | Medium | 6 - 10 | Intermediate |

| <20% | High (Mainly Polyesters) | 1 - 7 | Lipophilic |

This table provides generalized data based on typical commercial sucrose ester characteristics. wikipedia.orgrahn-group.comnih.gov

Impact of Fatty Acid Chain Length on HLB Characteristics

While this article focuses on sucrose stearic acid ester (C18), the fatty acid chain length is a fundamental determinant of the HLB value for the broader class of sucrose fatty acid esters. nih.govin-cosmetics.com Generally, for a given degree of esterification (e.g., monoester), a longer fatty acid chain results in a more lipophilic molecule and thus a lower HLB value. in-cosmetics.comassemblingsugars.fr

For instance, comparing sucrose monoesters with different fatty acids illustrates this principle:

Sucrose Laurate (C12): More hydrophilic, higher HLB value.

Sucrose Palmitate (C16): Intermediate hydrophilicity and HLB.

Sucrose Stearate (C18): More lipophilic, lower HLB value compared to C12 and C16 monoesters. in-cosmetics.com

Therefore, the long C18 chain of stearic acid contributes to the pronounced lipophilic character of this compound, especially in its polyester forms.

HLB as a Predictor of Interfacial Activity in Diverse Systems

The HLB value is a powerful tool for predicting the performance of a sucrose stearic acid ester as an emulsifier. The type of emulsion a surfactant will most effectively stabilize is directly related to its HLB value, a concept known as the Bancroft rule.

High HLB Sucrose Stearates (8-18): These esters, rich in monoesters, are more soluble in water and are effective stabilizers for oil-in-water (O/W) emulsions. wikipedia.org They are used in products like creams, lotions, and many food products where oil needs to be dispersed in a continuous water phase. mdpi.comnih.gov

Low HLB Sucrose Stearates (3-6): These polyester-rich esters are more soluble in oil and are used to stabilize water-in-oil (W/O) emulsions. wikipedia.orgnih.gov

Research has shown a direct correlation between the HLB value of sucrose stearates and the stability and droplet size of the resulting emulsions. nih.gov For example, in O/W emulsions, sucrose stearates with higher HLB values tend to create smaller, more stable oil droplets due to their efficient reduction of interfacial tension between oil and water. nih.govresearchgate.net This predictive capacity makes HLB an indispensable tool for formulators in the food and cosmetics industries. mdpi.comarxiv.orguni-sofia.bg

Influence of Degree of Esterification on Interfacial and Colloidal Behavior

The degree of esterification not only determines the HLB value but also directly influences the molecular geometry and behavior of sucrose stearic acid esters at interfaces, which in turn governs their performance in colloidal systems like emulsions.

Monoester vs. Polyester Contributions to Surface Activity

Sucrose monoesters and polyesters exhibit distinct behaviors at interfaces due to their structural differences.

Sucrose Monoesters: With a single fatty acid tail, monoesters have a more defined amphiphilic structure, resembling a classic surfactant. They are highly effective at migrating to an oil-water interface and lowering surface tension because the bulky sucrose head can remain anchored in the aqueous phase while the stearic acid tail penetrates the oil phase. nih.govresearchgate.net

Sucrose Polyesters: Di-, tri-, and higher esters have multiple fatty acid tails. This makes the molecule bulkier and more three-dimensional. researchgate.net While they are surface-active, their ability to pack efficiently at an interface is different from that of monoesters. Their increased lipophilicity makes them prefer the oil phase, and they contribute significantly to the stability of W/O emulsions by creating a steric barrier around water droplets. nih.gov

Interestingly, some studies have found that a mixture of mono- and diesters can exhibit synergistic effects, leading to better foaming or emulsifying properties than either the pure monoester or polyester alone. arxiv.org The monoester contributes to reducing interfacial tension, while the polyester can add steric stability to the interfacial film.

Effects on Emulsifying Capacity and Emulsion Stability

The ratio of monoesters to polyesters in a this compound product is a key determinant of its emulsifying capacity and the long-term stability of the emulsion.

In oil-in-water (O/W) emulsions , a higher concentration of sucrose monostearate (and thus a higher HLB) generally leads to better performance. nih.govuni-sofia.bg Research has demonstrated that emulsions stabilized by sucrose stearates with higher monoester content exhibit smaller droplet sizes. nih.gov This is because the more hydrophilic monoesters are more effective at reducing the interfacial tension between the oil droplets and the continuous water phase, which facilitates the formation of smaller droplets during homogenization and prevents them from coalescing. nih.govresearchgate.net

Conversely, in water-in-oil (W/O) emulsions , sucrose stearates with a higher degree of esterification (polyesters) and lower HLB values are more effective. nih.govarxiv.org These more lipophilic molecules anchor themselves in the continuous oil phase and arrange around the dispersed water droplets, creating a stable interfacial layer that prevents droplet aggregation and phase separation. m-chemical.co.jpuni-sofia.bg

Studies have shown that the stability of emulsions is directly linked to the degree of esterification. For instance, in one study examining lipid digestion in O/W emulsions, those stabilized with high-polyester sucrose stearates (low HLB) were less stable in simulated gastric conditions compared to those stabilized with high-monoester variants. nih.gov This highlights how the degree of esterification impacts emulsion stability under different environmental stresses.

Table 2: Effect of Degree of Esterification on O/W Emulsion Properties

| This compound Type | Predominant Component | HLB Value | Emulsifying Capacity in O/W | Resulting Emulsion Stability | Typical Droplet Size |

| High Monoester | Monoester | High (e.g., 11-16) | Excellent | High | Small |

| Mixed Esters | Mono- and Polyesters | Medium (e.g., 7-10) | Good | Moderate | Medium |

| High Polyester | Polyester | Low (e.g., 1-5) | Poor | Low | Large |

This table summarizes general findings from research on sucrose ester-stabilized O/W emulsions. arxiv.orgnih.govuni-sofia.bg

Micellization Behavior and Critical Micelle Concentration (CMC)

Sucrose stearic acid ester, like other surfactants, self-assembles into supramolecular structures such as micelles in an aqueous solution once its concentration surpasses a critical threshold known as the critical micelle concentration (CMC). arxiv.org The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles.

For sucrose esters, the CMC is highly dependent on the length of the fatty acid tail. As the hydrophobicity of the molecule increases with a longer alkyl chain, the tendency for the molecules to aggregate and minimize contact with water also increases, leading to a lower CMC. For this compound (C18), the CMC is notably low, with reported values at or below 0.01 mM. arxiv.org This is significantly lower than sucrose esters with shorter fatty acid chains. For instance, sucrose laurate (C12) has a CMC of around 0.3 mM, while sucrose caprate (C10) is in the range of 1.5-4 mM. arxiv.org

The formation of micelles is a thermodynamically driven process. Below the CMC, this compound molecules exist primarily as monomers. Above the CMC, they aggregate to form micelles, which are typically spherical. researchgate.net These aggregates have a core-shell structure, with the hydrophobic stearic acid tails sequestered in the core and the hydrophilic sucrose heads forming the outer shell, which interfaces with the aqueous environment. The properties of these micelles, such as their size, shape, and aggregation number, are influenced by the alkyl chain length. researchgate.netuchile.cl Studies have shown that for sucrose esters, the properties of the micelles are largely governed by the sucrose moiety for those with shorter alkyl chains, but this effect is balanced by the longer alkyl chains like stearic acid. uchile.cl

The table below summarizes the CMC values for sucrose esters with varying fatty acid chain lengths.

| Fatty Acid Chain | Number of Carbon Atoms | Reported CMC (mM) at 25°C |

|---|---|---|

| Stearate | C18 | ≤ 0.01 |

| Palmitate | C16 | ~0.02 |

| Myristate | C14 | ~0.02 |

| Laurate | C12 | ~0.3 |

| Caprate | C10 | 1.5 - 4.0 |

| Caprylate | C8 | 2.3 - 30 |

Data sourced from multiple studies, values are approximate and can vary based on purity and measurement method. arxiv.org

Impact of Fatty Acid Chain Length and Saturation on Functional Attributes

The length and saturation of the fatty acid chain are critical determinants of the functional properties of sucrose esters, including their ability to reduce surface tension, create and stabilize foams, and their behavior in different solvent phases.

Surface Tension Reduction Capabilities

A key function of surfactants is their ability to adsorb at interfaces (e.g., air/water or oil/water) and reduce the surface or interfacial tension. Sucrose esters with a high monoester content are particularly effective at lowering the surface tension of water. rahn-group.com

The length of the fatty acid chain influences the effectiveness of surface tension reduction. For esters with fatty acid chains of C10 and longer, the equilibrium surface tension is generally low, around 30 mN/m. researchgate.net However, the speed at which this reduction occurs is also important. Esters with intermediate fatty acid chain lengths (C10 to C16) are able to reach a low surface tension on a short time scale. researchgate.net While this compound (C18) is effective at reducing equilibrium surface tension, its longer chain can lead to slower migration to the interface compared to shorter chain analogues. researchgate.netresearchgate.net

The degree of saturation also plays a role. Layers of surfactants prepared with saturated fatty acid residues, such as stearic acid, tend to be more hydrophobic than those prepared from unsaturated fatty acids like oleic acid (C18:1). arxiv.org This difference in hydrophobicity can affect their packing at the interface and, consequently, their surface tension reduction capabilities in specific systems. In some studies on water-free foams, more hydrophilic sucrose esters (often with higher monoester content) were found to reduce the oil/air surface tension the most. mdpi.combohrium.com

Foaming and Foam Stabilization Properties

The ability to form and stabilize foams is a crucial functional attribute for surfactants in many applications. This property is strongly influenced by the fatty acid chain composition of the sucrose ester.

Research indicates that the foaming properties of high HLB sucrose esters are directly related to the fatty acid chain length. sisterna.com Generally, sucrose esters with intermediate fatty acid chain lengths (C10-C16) exhibit excellent foamability and stability because they can migrate quickly to the air-water interface to create small bubbles with a long half-life. researchgate.netresearchgate.net For instance, sucrose laurate (C12) has been noted for its high foamability. mdpi.com

In contrast, esters with very long chains, like this compound (C18), may show reduced foamability due to their slower migration to the interface. researchgate.netresearchgate.net One study found that as the sucrose ester tail length increased from C12 to C18, the foam bubble size increased significantly, and the foam's lifespan decreased. researchgate.net However, the presence of diesters in commercial this compound can improve its foaming properties at low concentrations. researchgate.net The shape of the foam bubbles can also be affected, with C16 and C18 esters tending to form more polyhedral bubbles compared to the spherical bubbles formed by shorter chain esters. researchgate.net

In non-aqueous systems like oleofoams (oil foams), the fatty acid chain length of the oil itself has an impact, with longer triglyceride chains leading to more incorporated air. mdpi.combohrium.comcosmeticsdesign-europe.com

Phase Behavior in Aqueous and Oily Solutions

The phase behavior of sucrose stearic acid ester is complex, forming different structures depending on concentration, temperature, and the presence of other components like oils or co-surfactants. cibtech.orgbohrium.com In aqueous solutions, this compound can form various lyotropic liquid crystalline phases. cibtech.org At concentrations between 45 wt% and 70 wt% and temperatures above 44°C, it can form a lamellar liquid crystal phase. cibtech.org The addition of other surfactants can alter this behavior, for example, inducing a transformation from a hexagonal to a lamellar liquid crystal phase. cibtech.org

In systems containing oil, water, and this compound, emulsification occurs. acs.orgresearchgate.net The presence of salts like sodium chloride can lead to the formation of a three-phase system. acs.orgresearchgate.net The solubilization capacity of these systems is influenced by temperature and the chain length of the oil phase. acs.orgresearchgate.net An increase in the oil's fatty acid chain length can decrease the solubilization capacity. acs.orgresearchgate.net

The gelling properties of sucrose esters are also temperature- and concentration-dependent, with this compound (S970) being shown to form a stronger gel structure compared to sucrose palmitate (P1670). researchgate.net

Regioselectivity of Esterification and Its Functional Consequences

The sucrose molecule has eight hydroxyl (OH) groups (three primary and five secondary) available for esterification. The specific position at which the stearic acid chain attaches (regioselectivity) has significant functional consequences. academie-sciences.fr

Chemical synthesis of sucrose esters often results in a mixture of isomers, but the reaction conditions can favor certain positions. Esterifications under basic catalysis tend to yield derivatives substituted primarily at the primary positions (C6, C1', C6'). academie-sciences.fr However, this can be the result of acyl migration from kinetically favored secondary positions to the thermodynamically more stable primary positions. academie-sciences.fr For example, the formation of the ester at the OH-2 position has been shown to occur first in some reactions, even in aqueous media. academie-sciences.fr

The functional consequences of regioselectivity are profound. The position of the fatty acid chain can have a greater impact on properties like phase transition temperatures than the length of the fatty acid chain itself. arxiv.org For instance, the transition temperature for a 6-O-lauroyl sucrose isomer is significantly higher than for a 1'-O-lauroyl sucrose isomer. arxiv.org This highlights that controlling the substitution position is critical for tuning the physical properties of the surfactant.

Enzymatic catalysis using lipases or proteases offers a route to higher regioselectivity. researchgate.netaau.dk Lipases often show a preference for the 6-OH and 6'-OH positions. researchgate.net In contrast, certain proteases can direct the esterification to other positions, such as the 1'-OH or even the secondary 2-OH position. researchgate.netsci-hub.se This enzymatic approach allows for the synthesis of specific isomers with tailored properties. The stability of the ester bond also varies with its position; under acidic conditions, the stability of sucrose laurate isomers followed the order 3′ > 1′ > 6′ > 4′ > 6 > 2 > 4. aau.dk

Comparative Studies with Other Sugar Fatty Acid Ester Analogues

Comparing sucrose stearic acid ester with other sugar-based surfactants reveals how the hydrophilic head group influences functionality.

Studies comparing sucrose esters with oligofructose fatty acid esters (OFAE) have shown that while both can effectively reduce surface tension, OFAEs tend to provide higher surface dilatational moduli, which can contribute to greater foam stability. researchgate.net Despite having similar surface tension values, the foam half-life time for OFAEs was found to be higher than for the corresponding sucrose esters. researchgate.net

When compared to a broader range of sugar monoesters (xylose, lactose (B1674315), galactose), soluble acyl sugar esters with fatty acid chains shorter than C16 were found to be efficient at reducing surface tension to around 30 mN/m. researchgate.net Fructose (B13574) esters with shorter chains demonstrated lower surface tension values than sucrose esters, but for longer chains, the values were similar. researchgate.net However, fructose esters showed higher interfacial tension at the oil-water interface. researchgate.net The stability of oil-in-water emulsions was highest with pure fructose monocaprate, suggesting that for certain applications, other sugar esters might offer advantages over sucrose esters depending on the required properties. researchgate.net

The table below provides a comparative overview of foaming properties for different sugar esters.

| Sugar Ester Type | Fatty Acid Chain | Observed Foaming/Stability Property | Reference |

|---|---|---|---|

| Sucrose Ester | C12 | High foamability. | mdpi.com |

| Sucrose Ester | C12 vs. C18 | Foam life decreased from 700 min (C12) to 61 min (C18). | researchgate.net |

| Sucrose Palmitate | C16 | Considered to have the best foaming properties among high HLB Sisterna esters. | sisterna.com |

| Oligofructose Ester | C10-C16 | Higher foam half-life time compared to corresponding sucrose esters. | researchgate.net |

| Fructose Ester | C10 | Highest oil-in-water emulsion stability achieved with pure monocaprate. | researchgate.net |

Variations in Fatty Acid Moieties (e.g., Palmitic, Oleic, Lauric)

The identity of the fatty acid esterified to the sucrose molecule is a critical determinant of the resulting sucrose ester's functional properties. The length and saturation of the fatty acid chain directly impact the hydrophilic-lipophilic balance (HLB), surface activity, and emulsifying capabilities of the compound. researchgate.netwikipedia.org

Sucrose esters are amphipathic molecules, with the sucrose portion being hydrophilic (water-loving) and the fatty acid chain being lipophilic (oil-loving). This dual nature allows them to act as emulsifiers, reducing interfacial tension between oil and water phases. The balance between these two opposing characteristics is quantified by the HLB value. A high HLB value (typically 8-18) indicates greater water solubility and suitability for creating oil-in-water (O/W) emulsions, whereas a low HLB value (3.5-6.0) signifies higher oil solubility, making the ester effective as a water-in-oil (W/O) emulsifier. wikipedia.orgnewfoodmagazine.com

The type of fatty acid used—such as stearic, palmitic, oleic, or lauric acid—is a primary factor in determining the HLB value and, consequently, the ester's functionality. csic.esresearchgate.netgoogle.com

Research Findings on Fatty Acid Variations:

A study comparing sucrose esters prepared with lauric, palmitic, and oleic acids demonstrated significant differences in their properties. csic.esresearchgate.net The variations are largely attributable to the differences in fatty acid chain lengths and saturation. csic.es

Sucrose Laurate and Palmitate: These esters, derived from saturated fatty acids, exhibited HLB values of 8.2 and 6.8, respectively. csic.es Their higher HLB values indicate their effectiveness in stabilizing oil-in-water (O/W) emulsions. csic.es The shorter chain length of lauric acid (C12) compared to palmitic acid (C16) results in a more hydrophilic character for sucrose laurate.

Sucrose Oleate (B1233923): Derived from the unsaturated oleic acid (C18:1), sucrose oleate showed a much lower HLB value of 3.6. csic.es This low value suggests its potential application in water-in-oil (W/O) emulsions. The presence of the double bond in the oleic acid chain introduces a kink, affecting its packing at interfaces and contributing to its more lipophilic nature. csic.es

This compound: Formed from the saturated stearic acid (C18:0), it is a key component in many commercial sucrose ester products. nih.govdeyerchem.com Its longer saturated chain provides significant lipophilicity. The properties of this compound can be tuned by the degree of esterification; monoesters are more hydrophilic, while di- and tri-esters are progressively more hydrophobic.

The chain length of the fatty acid also influences the self-organization properties of sucrose monoesters. Shorter chain homologues tend to form columnar liquid-crystalline structures, while those with longer chains, like stearate, predominantly form lamellar (layered) phases. nih.gov

| Sucrose Ester | Fatty Acid Moiety | Carbon Chain | Calculated HLB Value | Emulsion Type | Reference |

|---|---|---|---|---|---|

| Sucrose Laurate | Lauric Acid | C12:0 | 8.2 | O/W | csic.es |

| Sucrose Palmitate | Palmitic Acid | C16:0 | 6.8 | O/W | csic.es |

| Sucrose Oleate | Oleic Acid | C18:1 | 3.6 | W/O | csic.es |

| This compound | Stearic Acid | C18:0 | Variable (depends on esterification degree) | O/W or W/O | wikipedia.org |

Esters Derived from Different Saccharide Cores (e.g., Glucose, Fructose, Lactose)

The functionality of sugar esters is also profoundly influenced by the nature of the hydrophilic saccharide core. While sucrose is a common choice, other sugars like glucose, fructose, and lactose can be used, each imparting distinct properties to the resulting ester. sci-hub.se

Lactose Esters: Lactose, the disaccharide found in milk, has also been extensively studied as a hydrophilic core for sugar esters. acs.orgrsc.org Research comparing lactose fatty acid esters to their sucrose counterparts has revealed important structure-property differences. acs.orgnih.gov Lactose is generally considered less hydrophilic than sucrose, which can lead to better surface activity in some applications. scirp.org

Comparative Research Findings:

Studies on lactose fatty acid esters (LFAEs) have shown that they are a promising class of biodegradable, non-ionic surfactants. acs.orgnih.gov A homologous series of 6'-O-acyllactose esters with varying fatty acid chain lengths (from C6 to C18) was synthesized and evaluated. acs.org

Emulsifying Properties: The research indicated that medium-chain lactose esters displayed excellent emulsifying properties, suitable for oil-in-water emulsions. acs.orgnih.gov Specifically, in a comparison of lactose esters with varying chain lengths (octanoate, decanoate, laurate, and myristate), lactose monolaurate (LML) and lactose monodecanoate (LMD) were found to be the most effective emulsifiers, forming the most stable emulsions with the smallest oil droplet sizes. scirp.orgusu.edu

Comparison with Sucrose Esters: Some studies have established that certain 6'-O-acyllactose esters can be superior to their commercially available sucrose-derived counterparts in terms of emulsifying capacity. acs.orgnih.gov For instance, lactose monolaurate (LML) at a concentration of 0.5% demonstrated emulsifying activity comparable to the commercial sucrose ester Ryoto L-1695. scirp.org This suggests that the less hydrophilic nature of the lactose head group may enhance surface-interface stability. scirp.org

The choice of the saccharide core, therefore, provides another avenue for tailoring the functional properties of sugar esters for specific applications in the food, cosmetic, and pharmaceutical industries. sci-hub.seacs.org

| Saccharide Core | Type | Component Monomers | Key Characteristics of Esters | Reference |

|---|---|---|---|---|

| Sucrose | Disaccharide | Glucose + Fructose | Wide range of HLB values possible, widely used commercially. Forms the basis for this compound. | wikipedia.orgresearchgate.net |

| Glucose | Monosaccharide | Glucose | Smaller hydrophilic head compared to sucrose, affecting molecular packing and functionality. | sci-hub.se |

| Fructose | Monosaccharide | Fructose | Also features a smaller hydrophilic head, leading to different surfactant properties. | sci-hub.se |

| Lactose | Disaccharide | Glucose + Galactose | Less hydrophilic than sucrose; esters can show superior emulsifying properties for certain applications. Medium-chain esters (laurate, decanoate) are particularly effective. | acs.orgnih.govscirp.org |

Mechanistic Investigations of Sucrose Stearic Acid Ester in Advanced Material Systems

Emulsification and Stabilization Mechanisms

Sucrose (B13894) stearic acid esters are widely utilized for their ability to form and stabilize emulsions. Their effectiveness is rooted in their molecular structure, which combines a hydrophilic sucrose head with lipophilic fatty acid tails.